4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Overview
Description
4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to act as a bioisostere for carboxylic acids, making it valuable in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, which can be hazardous and requires careful handling.
Coupling Reactions: The tetrazole derivative is then coupled with a chlorinated phenylsulfonamide through nucleophilic substitution reactions. This step often involves the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance safety and efficiency by controlling reaction conditions more precisely. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), acetonitrile.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Coupled Products: More complex molecules formed through coupling reactions.
Scientific Research Applications
4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for designing drugs with improved stability and bioavailability.
Material Science: Its stability and electronic properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: The parent compound.
This compound derivatives: Compounds with different substituents on the phenyl or tetrazole rings.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring and a benzenesulfonamide moiety. This combination imparts unique electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIYTXFVAULHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324186 | |
Record name | 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57259516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878934-77-1 | |
Record name | 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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